molecular formula C12H17ClN4O2 B2720185 4-(5-Chloropyrimidin-2-yl)oxy-N,N-dimethylpiperidine-1-carboxamide CAS No. 2415517-24-5

4-(5-Chloropyrimidin-2-yl)oxy-N,N-dimethylpiperidine-1-carboxamide

Cat. No. B2720185
CAS RN: 2415517-24-5
M. Wt: 284.74
InChI Key: IGPIQYWXPGAEML-UHFFFAOYSA-N
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Description

4-(5-Chloropyrimidin-2-yl)oxy-N,N-dimethylpiperidine-1-carboxamide, also known as CPDC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a piperidine derivative that has been synthesized using various methods and has been shown to have a range of biochemical and physiological effects. In

Mechanism of Action

4-(5-Chloropyrimidin-2-yl)oxy-N,N-dimethylpiperidine-1-carboxamide acts as an inhibitor of certain enzymes and ion channels, which leads to the modulation of various cellular processes. For example, inhibition of protein kinase C and protein kinase A can lead to the modulation of cell signaling pathways, while inhibition of TRPV1 can lead to the modulation of pain sensation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and modulate the immune response. This compound has also been shown to have analgesic properties, which makes it a potential therapeutic agent for the treatment of pain.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(5-Chloropyrimidin-2-yl)oxy-N,N-dimethylpiperidine-1-carboxamide in lab experiments is that it is a highly specific inhibitor of certain enzymes and ion channels, which allows for the precise modulation of cellular processes. However, one limitation is that this compound may have off-target effects, which can lead to unintended consequences.

Future Directions

There are several future directions for the use of 4-(5-Chloropyrimidin-2-yl)oxy-N,N-dimethylpiperidine-1-carboxamide in scientific research. One direction is the development of this compound analogs that have improved specificity and potency. Another direction is the use of this compound in the development of new therapeutic agents for the treatment of pain and cancer. Additionally, this compound can be used to study the function of other ion channels and enzymes, which can lead to the discovery of new drug targets.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in scientific research. It has been synthesized using various methods and has been shown to have a range of biochemical and physiological effects. This compound acts as an inhibitor of certain enzymes and ion channels, which leads to the modulation of various cellular processes. While there are advantages and limitations to the use of this compound in lab experiments, there are several future directions for the use of this compound in scientific research.

Synthesis Methods

4-(5-Chloropyrimidin-2-yl)oxy-N,N-dimethylpiperidine-1-carboxamide has been synthesized using various methods, including the reaction of 5-chloropyrimidine-2-carboxylic acid with N,N-dimethylpiperidine in the presence of a coupling agent. Another method involves the reaction of 5-chloropyrimidine-2-carboxylic acid with N,N-dimethylpiperidine in the presence of thionyl chloride, followed by the addition of N,N-dimethylformamide. The reaction yields a white solid, which can be purified using column chromatography.

Scientific Research Applications

4-(5-Chloropyrimidin-2-yl)oxy-N,N-dimethylpiperidine-1-carboxamide has been used in scientific research as a tool to study the function of various proteins and enzymes. It has been shown to inhibit the activity of certain enzymes, such as protein kinase C and protein kinase A, which are involved in signal transduction pathways. This compound has also been used to study the function of ion channels, such as the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation.

properties

IUPAC Name

4-(5-chloropyrimidin-2-yl)oxy-N,N-dimethylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN4O2/c1-16(2)12(18)17-5-3-10(4-6-17)19-11-14-7-9(13)8-15-11/h7-8,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPIQYWXPGAEML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)OC2=NC=C(C=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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